

Application Notes and Protocols for Ornidazole Analysis using a Labeled Internal Standard

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Compound of Interest

Compound Name: Ornidazole-13C2,15N2

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This document provides detailed application notes and experimental protocols for the sample preparation of Ornidazole in biological matrices for quantitative analysis, with a specific focus on the use of a labeled internal standard. The methodologies outlined are critical for accurate and precise quantification of Ornidazole in pharmacokinetic, bioequivalence, and other clinical and preclinical studies.

Introduction

Ornidazole is a 5-nitroimidazole derivative with antimicrobial and antiprotozoal properties. Accurate determination of its concentration in biological samples is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as Ornidazole-d5, is highly recommended for mass spectrometry-based bioanalysis. This approach compensates for variability in sample preparation and matrix effects, leading to more reliable and reproducible results.^{[1][2]}

This guide details two primary sample preparation techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE), both incorporating a labeled internal standard.

Labeled Internal Standard

The most commonly used labeled internal standard for Ornidazole analysis is Ornidazole-d5.^{[1][3][4]} It is structurally identical to Ornidazole but with five deuterium atoms, making it easily

distinguishable by a mass spectrometer.[1]

Sample Preparation Techniques

The choice of sample preparation technique depends on factors such as the complexity of the biological matrix, the required limit of quantification, and throughput needs. Below are detailed protocols for two widely used methods.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples, particularly plasma and serum.[5] It is well-suited for high-throughput analysis.

Application Note:

This protocol describes the extraction of Ornidazole from human plasma using acetonitrile for protein precipitation, with Ornidazole-d5 as the internal standard. This method is noted for its simplicity and speed.[3][6]

Experimental Protocol:

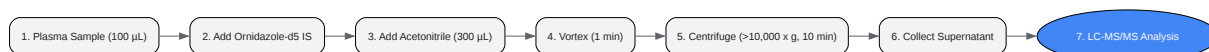
Materials:

- Human plasma samples
- Ornidazole analytical standard
- Ornidazole-d5 internal standard (IS) stock solution
- Acetonitrile (HPLC or LC-MS grade)
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Centrifuge

Procedure:

- Thaw frozen plasma samples to room temperature and vortex to ensure homogeneity.
- Pipette 100 μ L of the plasma sample into a 1.5 mL microcentrifuge tube.
- Add a specific volume of the Ornidazole-d5 internal standard working solution to each plasma sample (to achieve a final concentration that is within the linear range of the assay).
- Add 300 μ L of ice-cold acetonitrile to the plasma sample.
- Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
- Centrifuge the tubes at $>10,000 \times g$ for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- The sample is now ready for injection into the LC-MS/MS system. A dilution with the mobile phase may be necessary depending on the concentration of Ornidazole.

Workflow Diagram:



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Caption: Protein Precipitation Workflow for Ornidazole Analysis.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.[7] LLE is known for providing cleaner extracts compared to PPT.

Application Note:

This protocol details the extraction of Ornidazole from human plasma using ethyl acetate in a liquid-liquid extraction procedure.^[4] Stable isotopically labeled R-(+)-d5-ornidazole and S-(-)-d5-ornidazole are used as internal standards for the respective enantiomers. This method is particularly useful when lower detection limits and cleaner samples are required.

Experimental Protocol:

Materials:

- Human plasma samples
- Ornidazole analytical standard
- R-(+)-d5-ornidazole and S-(-)-d5-ornidazole internal standard (IS) stock solutions
- Ethyl acetate (HPLC or LC-MS grade)
- Microcentrifuge tubes (1.5 mL or larger)
- Vortex mixer
- Centrifuge
- Solvent evaporator (e.g., nitrogen evaporator)
- Reconstitution solvent (mobile phase)

Procedure:

- Thaw frozen plasma samples to room temperature and vortex to ensure homogeneity.
- Pipette 100 µL of the plasma sample into a suitable microcentrifuge tube.
- Add the internal standard working solution(s) of R-(+)-d5-ornidazole and S-(-)-d5-ornidazole.
- Add 1 mL of ethyl acetate to the plasma sample.
- Vortex the mixture for 5 minutes to ensure thorough extraction.

- Centrifuge the tubes at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 µL of the mobile phase.
- The sample is now ready for injection into the LC-MS/MS system.

Workflow Diagram:



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Caption: Liquid-Liquid Extraction Workflow for Ornidazole Analysis.

Quantitative Data Summary

The following tables summarize the validation parameters for the described sample preparation techniques from published studies.

Table 1: Method Validation Parameters for Protein Precipitation

Parameter	Ornidazole	Reference
Labeled Internal Standard	Ornidazole-d5	[3]
Linearity Range	2.00 - 2000 ng/mL	[3]
Intra-day Precision (%RSD)	2.1 - 4.5%	[3]
Inter-day Precision (%RSD)	3.9 - 6.8%	[3]
Accuracy (%RE)	-4.2 to 3.5%	[3]
Mean Extraction Recovery	Not explicitly reported, but matrix effect was assessed and found to be minimal.	[3]

Data extracted from a study on the simultaneous determination of Ornidazole and its metabolites in human plasma by LC-MS/MS.[3]

Table 2: Method Validation Parameters for Liquid-Liquid Extraction

Parameter	R-(+)-Ornidazole	S-(-)-Ornidazole	Reference
Labeled Internal Standard	R-(+)-d5-Ornidazole	S-(-)-d5-Ornidazole	[4]
Linearity Range	0.030 - 10.0 µg/mL	0.030 - 10.0 µg/mL	[4]
Intra-day Precision (%RSD)	1.8 - 6.2%	1.8 - 5.9%	[4]
Inter-day Precision (%RSD)	1.5 - 10.2%	2.3 - 9.8%	[4]
Accuracy (%RE)	-4.5 to 1.2%	-5.4 to -0.8%	[4]
Mean Extraction Recovery	> 85%	> 85%	[4]

Data from an enantioselective determination of Ornidazole in human plasma by LC-MS/MS.[4]

Conclusion

Both protein precipitation and liquid-liquid extraction are effective sample preparation techniques for the analysis of Ornidazole in biological matrices when used in conjunction with a labeled internal standard like Ornidazole-d5. PPT offers a simpler and faster workflow, making it suitable for high-throughput environments. LLE, while more labor-intensive, generally provides cleaner extracts and higher recovery rates, which can be advantageous for methods requiring lower limits of quantification. The choice of method should be guided by the specific requirements of the analytical assay and the available laboratory resources. The use of a labeled internal standard is crucial in either case to ensure the accuracy and precision of the final results.

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